

Comparative Guide: ¹H NMR Profiling of 2-Methoxy-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

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Executive Summary & Structural Logic

Target Molecule: **2-Methoxy-4'-nitrobenzophenone** CAS Registry Number: 63612-05-3 (Generic/Isomer cluster reference) Molecular Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1]

This guide provides a technical profiling of **2-Methoxy-4'-nitrobenzophenone**, a "push-pull" benzophenone derivative characterized by an electron-donating methoxy group on Ring A and an electron-withdrawing nitro group on Ring B.[1]

For researchers synthesizing this compound via Friedel-Crafts acylation, distinguishing the 2-methoxy (ortho) isomer from the 4-methoxy (para) isomer is critical.[1] The ortho-substitution induces a steric twist, reducing the conjugation of Ring A with the carbonyl, which results in distinct shielding patterns compared to the planar para-isomer.

Electronic Environment (Push-Pull System)[1]

- Ring A (Donor): The 2-methoxy group increases electron density, shielding the aromatic protons (upfield shift).[1]

- Ring B (Acceptor): The 4'-nitro group strongly withdraws electron density, deshielding the aromatic protons (downfield shift).[1]
- Linker (Carbonyl): Acts as a bridge, but the steric bulk of the ortho-methoxy group forces Ring A out of plane, subtly altering the chemical shift of H-6 compared to a planar system.[1]

Predicted ¹H NMR Data Profile

Note: The following data represents a high-confidence predicted profile derived from substituent additivity principles (Curphy-Morrison) and comparative analysis of experimental data for 2-methoxybenzophenone and 4-nitrobenzophenone.

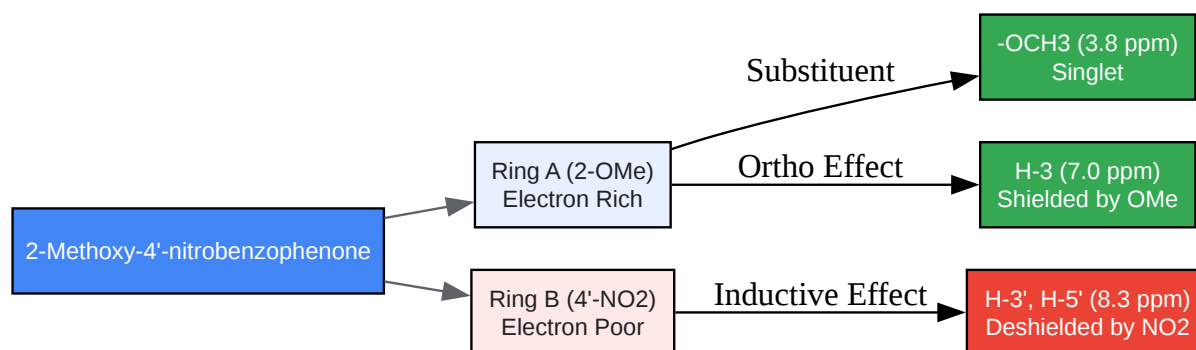
Table 1: Target Chemical Shifts (CDCl₃, 400 MHz)

Proton Assignment	Type	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Mechanistic Rationale
-OCH ₃	Methoxy	3.75 – 3.85	Singlet (s)	-	Inductive effect of Oxygen; characteristic methoxy singlet.[1]
H-3	Aromatic (Ring A)	6.95 – 7.05	Doublet (d)	~8.0	Ortho to -OMe (strong shielding).[1]
H-5	Aromatic (Ring A)	7.00 – 7.10	Triplet (t)	~7.5	Para to -OMe (shielding).[1]
H-4	Aromatic (Ring A)	7.45 – 7.55	Triplet (t)	~7.5, 1.5	Meta to -OMe; standard aromatic range.[1]
H-6	Aromatic (Ring A)	7.35 – 7.45	Doublet (dd)	~7.5, 1.5	Ortho to C=O.[1] Note: Less deshielded than typical benzophenones due to steric twist.
H-2', 6'	Aromatic (Ring B)[1]	7.85 – 7.95	Doublet (d)	~8.5	Ortho to C=O; deshielded by carbonyl anisotropy.[1]
H-3', 5'	Aromatic (Ring B)[1]	8.30 – 8.40	Doublet (d)	~8.5	Ortho to -NO ₂ ; strongly

deshielded by
nitro group.[1]

Visualization: Structural Connectivity & Assignment

The following diagram illustrates the logical flow of assignment based on electronic effects.



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Caption: Logical flow of ¹H NMR assignment based on electronic shielding (green) and deshielding (red) zones.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common isomer (the para-para derivative) and the starting material to ensure successful synthesis validation.

Comparison 1: Isomer Differentiation

Scenario: You performed a Friedel-Crafts reaction, but the regioselectivity is in question. Is it the 2-methoxy (Target) or 4-methoxy (Alternative) isomer?

Feature	2-Methoxy-4'-nitro (Target)	4-Methoxy-4'-nitro (Alternative)	Diagnostic Key
Ring A Pattern	ABCD / Multiplet	AA'BB' (Symmetric)	Look for symmetry.[1] The 4-OMe isomer shows two clear doublets for Ring A. The 2-OMe isomer shows a complex 4-proton pattern.
H-6 Shift	~7.4 ppm (Shielded by twist)	~7.8 ppm (Deshielded)	The ortho-methoxy group twists the ring, reducing the deshielding effect of the carbonyl on H-6. [1]
Methoxy Shift	3.80 ppm	3.89 ppm	Para-methoxy is typically slightly more downfield due to planar resonance.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Guideline: DMSO-d₆ is recommended if the product shows poor solubility or if aromatic peak overlap occurs in CDCl₃.

- CDCl₃: Standard.[2] Sharp peaks.
- DMSO-d₆:
 - Water Peak: ~3.33 ppm (can obscure methoxy signal).[1]
 - Aromatic Shifts: Expect a slight downfield shift (+0.1 to +0.2 ppm) for the nitro-ring protons due to strong dipole interactions with the solvent.
 - Resolution: Often provides better separation of the complex Ring A multiplets.

Experimental Protocol: Synthesis Monitoring

To validate the production of **2-Methoxy-4'-nitrobenzophenone**, follow this self-validating workflow.

Step 1: Sample Preparation[1][2]

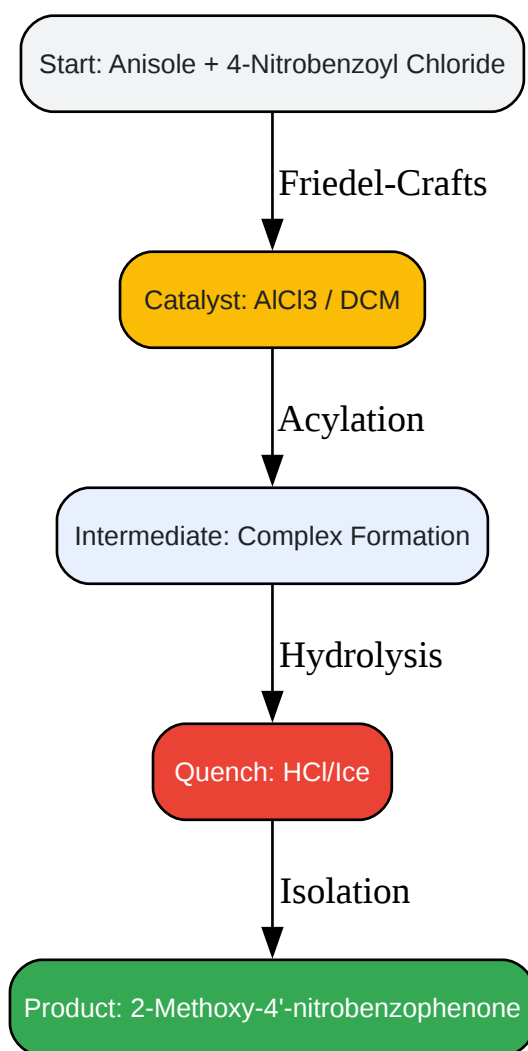
- Mass: Weigh 10–15 mg of the dried crude solid.
- Solvent: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS.
- Filtration: If the solution is cloudy (inorganic salts from Friedel-Crafts), filter through a small plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions as they degrade resolution.

Step 2: Acquisition Parameters[1]

- Pulse Sequence:zg30 (Standard proton).[1]
- Scans (NS): 16 (Sufficient for >10 mg).[1]
- Relaxation Delay (D1): 1.0 s.
- Spectral Width: 14 ppm (-2 to 12 ppm).[1]

Step 3: Synthesis Workflow Diagram

Use this flow to track the transformation from Anisole/2-Methoxybenzoyl chloride to the final product.



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Caption: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.

References

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